Product packaging for Dendrocandin E(Cat. No.:)

Dendrocandin E

Cat. No.: B1263397
M. Wt: 276.28 g/mol
InChI Key: LQWUHEDAVONVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dendrocandin E is a stilbenolignan compound belonging to the dendrocandin family, which is primarily isolated from plants of the genus Dendrobium , a group renowned in traditional medicine . Compounds in this class are characterized by a unique molecular framework where a bibenzyl moiety is linked to a phenylpropane unit via a dioxane bridge . As a member of the stilbene family, this compound is of significant research interest due to its potential bioactive properties, particularly its antioxidant activity . Research on analogous dendrocandins has identified the hydrogen atom transfer (HAT) mechanism as a highly favorable pathway for their radical scavenging activity . Furthermore, quantum-chemical studies suggest that specific structural features, such as the D ring, play a crucial role in mediating the antioxidant efficacy of these molecules . Beyond antioxidant applications, stilbenes from Dendrobium species, including bibenzyls and phenanthrenes structurally related to dendrocandins, are actively investigated for a broad spectrum of pharmacological activities, such as anti-inflammatory, antitumor, and anti-α-glucosidase effects . This makes this compound a valuable compound for researchers in phytochemistry, pharmacology, and drug discovery, enabling explorations into natural product-based therapeutic interventions. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O5 B1263397 Dendrocandin E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

5-[2-(3,4-dihydroxyphenyl)ethyl]-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C15H16O5/c1-20-14-8-10(7-13(18)15(14)19)3-2-9-4-5-11(16)12(17)6-9/h4-8,16-19H,2-3H2,1H3

InChI Key

LQWUHEDAVONVEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)O)CCC2=CC(=C(C=C2)O)O

Synonyms

dendrocandin E

Origin of Product

United States

Natural Occurrence and Isolation of Dendrocandin E

Botanical Origins of Dendrocandin E

The primary documented botanical source of this compound is the genus Dendrobium, which is highly valued in traditional medicine. The following subsections detail the specific species from which this compound has been isolated.

Isolation from Dendrobium candidum

The first reported isolation of this compound, chemically identified as 3,3',4,4'-tetrahydroxy-5-methoxybibenzyl, was from the stems of Dendrobium candidum. nih.gov This species is a well-known medicinal orchid. In the same study, two other new bibenzyl derivatives, dendrocandin C and dendrocandin D, were also isolated and identified. nih.gov The structures of these compounds were determined through spectroscopic methods, including 1D- and 2D-NMR spectroscopy and mass spectroscopy. nih.gov

Isolation from Dendrobium officinale

To date, there are no specific scientific reports detailing the isolation of this compound from Dendrobium officinale. While Dendrobium officinale is a rich source of other bibenzyl compounds, including various other dendrocandins, the presence of this compound in this particular species has not been documented in the available scientific literature. researchgate.netnih.gov

Isolation from Dendrobium parishii

Similarly, the scientific literature does not currently contain any reports of the isolation of this compound from Dendrobium parishii. Phytochemical studies on Dendrobium parishii have led to the identification of other bibenzyl derivatives, but this compound is not among the compounds reported from this species.

Methodologies for Extraction and Purification of this compound and Related Compounds

The isolation and purification of this compound and other bibenzyls from Dendrobium species involve a multi-step process that typically begins with solvent extraction followed by various chromatographic techniques to separate the complex mixture of phytochemicals.

Solvent-Based Extraction Protocols

The initial step in isolating this compound and related bibenzyls from the plant material, typically the dried stems, is extraction using a suitable solvent. Ethanol (B145695) is a commonly used solvent for this purpose due to its ability to effectively solubilize a wide range of organic compounds, including bibenzyls. google.com

A general procedure for the solvent-based extraction of bibenzyls from Dendrobium is outlined below:

StepDescription
1. Preparation of Plant Material The stems of the Dendrobium species are dried and ground into a fine powder to increase the surface area for solvent penetration.
2. Soaking and Extraction The powdered plant material is soaked and extracted with an alcohol, such as 95% ethanol, often multiple times to ensure maximum yield. google.com
3. Filtration and Concentration The resulting solution is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent and obtain a crude extract. google.com

Chromatographic Separation Techniques

Following solvent extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate and purify this compound and other bibenzyls. This is a critical step to separate compounds with similar chemical properties.

Common chromatographic techniques employed in the purification of bibenzyls from Dendrobium extracts include:

Macroporous Resin Column Chromatography: The crude extract is often first subjected to column chromatography using a macroporous resin, such as HP-20. This technique separates compounds based on their polarity. A gradient elution is typically used, starting with a low concentration of an organic solvent (e.g., ethanol in water) and gradually increasing the concentration to elute compounds of increasing polarity. google.com

Silica (B1680970) Gel Column Chromatography: This is a widely used technique for the separation of organic compounds. The extract is applied to a column packed with silica gel, and a solvent system of varying polarity is used to elute the different components.

Sephadex LH-20 Column Chromatography: This type of size-exclusion chromatography is effective in separating smaller molecules like bibenzyls. The separation is based on the molecular size of the compounds.

Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step, preparative HPLC is often used to obtain highly pure compounds. This technique offers high resolution and is capable of separating structurally similar compounds. nih.gov

The following table summarizes the typical chromatographic techniques used in the purification of bibenzyls from Dendrobium species.

Chromatographic TechniquePrinciple of SeparationTypical Use in Bibenzyl Purification
Macroporous Resin Chromatography Adsorption and polarityInitial fractionation of the crude extract. google.com
Silica Gel Column Chromatography Adsorption and polarityFurther separation of fractions obtained from macroporous resin chromatography. nih.gov
Sephadex LH-20 Chromatography Size exclusionSeparation of bibenzyls from other small molecules.
Preparative HPLC High-resolution separation based on polarityFinal purification step to obtain pure compounds. nih.gov

Structural Elucidation and Characterization Methodologies for Dendrocandin E

Advanced Spectroscopic Approaches for Structural Determination

Spectroscopic analysis is the cornerstone of structural elucidation for novel chemical entities like Dendrocandin E. While comprehensive experimental data for this compound is not extensively detailed in publicly available literature, this section outlines the principal techniques that would be employed for its structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms within this compound can be established.

¹H NMR: This technique provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). For this compound, the ¹H NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons on the two phenyl rings, signals for the benzylic protons of the ethyl bridge, and a signal for the methoxy (B1213986) group protons.

¹³C NMR: This provides information on the number and types of carbon atoms in the molecule. The spectrum of this compound would display distinct signals for the aromatic carbons, the benzylic carbons, and the methoxy carbon.

2D NMR: Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, helping to identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons over two to three bonds, which helps to connect the different structural fragments of the molecule.

Illustrative ¹H and ¹³C NMR Data for this compound

The following table is a hypothetical representation of the expected NMR data for this compound, based on its known structure, to illustrate the type of information obtained from these experiments. This is not based on published experimental data.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)Key HMBC Correlations (H → C)
1132.5--
2108.06.80 (d, 2.0)C-4, C-6
3145.0--
4144.5--
5102.06.75 (d, 2.0)C-1, C-3
6120.06.90 (d, 8.0)C-2, C-4
7 (CH₂)38.02.85 (t, 7.5)C-1, C-2, C-6, C-8
8 (CH₂)37.52.80 (t, 7.5)C-1', C-7
1'133.0--
2'115.06.85 (d, 2.0)C-4', C-6'
3'146.0--
4'143.0--
5'116.06.70 (dd, 8.0, 2.0)C-1', C-3'
6'121.06.95 (d, 8.0)C-2', C-4'
5-OCH₃56.03.85 (s)C-5

High-Resolution Mass Spectrometry (HR-ESI-MS) in Molecular Formula Determination

High-Resolution Mass Spectrometry with Electrospray Ionization (HR-ESI-MS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. This method provides a precise mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound, which has the chemical formula C₁₅H₁₆O₅, HR-ESI-MS would be used to confirm this composition.

Expected HR-ESI-MS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺277.1076277.107x
[M-H]⁻275.0919275.092x
[M+Na]⁺299.0895299.089x

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

While the bibenzyl core of this compound is achiral, derivatives within the broader dendrocandin family can possess chiral centers, particularly in the dioxane bridge that links the bibenzyl and phenylpropane units in related compounds. rsc.org For any chiral analogue of this compound, Electronic Circular Dichroism (ECD) would be a critical technique for determining its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum is then compared with a theoretically calculated spectrum for a specific enantiomer to assign the absolute stereochemistry. A positive or negative Cotton effect at specific wavelengths in the ECD spectrum provides a unique fingerprint of the molecule's three-dimensional arrangement.

Computational Chemistry in Structural Assignment

Computational chemistry plays a vital role in modern structural elucidation, offering a bridge between experimental data and the final three-dimensional structure. It is particularly powerful for confirming structural assignments and for predicting spectroscopic properties.

Density Functional Theory (DFT) for Geometric Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org In the context of this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine the most stable three-dimensional conformation (geometric optimization) of the molecule. rsc.org These calculations provide insights into bond lengths, bond angles, and dihedral angles of the lowest energy conformer. rsc.org

Quantum-Chemical Calculations for Spectroscopic Data Prediction

Quantum-chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results to validate a proposed structure.

ECD Spectra Simulation: For chiral analogues, time-dependent DFT (TD-DFT) is used to calculate the theoretical ECD spectrum. By comparing the calculated spectrum of a known stereoisomer with the experimental spectrum, the absolute configuration of the natural product can be confidently assigned.

Prediction of Reactivity Descriptors: Quantum-chemical calculations can also predict various physicochemical parameters related to the molecule's reactivity, such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Transfer Enthalpy (ETE). rsc.org For dendrocandin analogues, these calculations have been used to explore their antioxidant mechanisms. rsc.orgnih.gov

Synthetic Strategies for Dendrocandin E and Analogues

Total Synthesis Approaches for Dendrocandin Core Structures

The total synthesis of dendrocandin core structures is typically approached using convergent strategies. These methods are generally more efficient than linear syntheses as they involve the independent preparation of two key fragments, which are then joined together late in the synthetic sequence. This approach allows for greater flexibility in creating analogues, as each fragment can be modified independently before the final coupling step.

A primary retrosynthetic disconnection for the dendrocandin bibenzyl core is at the central C-C single bond of the ethyl bridge or, more commonly, at one of the C-C bonds of a precursor stilbene (B7821643) or alkyne. This leads to two substituted benzene (B151609) derivatives as the main building blocks. For instance, a common strategy involves preparing a substituted benzaldehyde (B42025) and a corresponding substituted benzyl (B1604629) phosphonate (B1237965) or phosphonium (B103445) salt. These two fragments are then combined to construct the carbon skeleton.

Key Synthetic Reaction Pathways

The construction of the dendrocandin skeleton relies on a set of powerful and reliable chemical reactions. Among the most crucial are coupling reactions to form the bibenzyl linkage, often via a stilbene or alkyne intermediate, and Wittig-type reactions to build the central carbon framework.

Coupling Reactions in Bibenzyl Synthesis

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of bibenzyls and their precursors. While direct coupling of two benzyl fragments is possible, a more common and controlled approach involves a two-step sequence: the formation of a stilbene (C-C double bond) or a diphenylacetylene (B1204595) (C-C triple bond) intermediate, followed by catalytic hydrogenation to the target bibenzyl structure.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. In the context of dendrocandin synthesis, a substituted arylboronic acid can be coupled with a vinyl halide, or a vinylboronic acid can be coupled with a substituted aryl halide to form a stilbene intermediate. The subsequent reduction of the double bond, typically via hydrogenation with a palladium on carbon (Pd/C) catalyst, yields the bibenzyl core. nih.govmdpi.comwikipedia.org

Heck Coupling: The Heck reaction provides a direct method for the arylation of alkenes. researchgate.net It can be used to couple a substituted aryl halide with a styrene (B11656) derivative to form the stilbene skeleton, which is then reduced. Asymmetric variants of the Heck reaction have been developed to control stereochemistry in the synthesis of complex, chiral bis(bibenzylic) natural products. researchgate.netlookchem.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org For bibenzyl synthesis, a substituted aryl halide is coupled with a substituted phenylacetylene. nih.gov The resulting diphenylacetylene intermediate is then subjected to hydrogenation. This method is particularly effective because the triple bond can be completely reduced to a single bond, directly forming the ethyl bridge of the bibenzyl core under standard hydrogenation conditions (e.g., H₂, Pd/C).

The choice of coupling reaction often depends on the availability of starting materials and the functional group tolerance required for the specific dendrocandin target.

Wittig Reactions in Carbon Skeleton Construction

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental tools for alkene synthesis and are widely applied in the construction of the dendrocandin backbone. mdpi.compressbooks.pub This strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) to form a C=C double bond. wiley-vch.detotal-synthesis.com

A typical synthetic sequence involves:

Fragment Preparation : A suitably protected and substituted benzaldehyde serves as one fragment. The other fragment is a benzyl halide, which is used to prepare a triphenylphosphonium salt (for Wittig) or reacted with a trialkyl phosphite (B83602) to form a benzylphosphonate ester (for HWE).

Olefination : The phosphonium salt or phosphonate ester is treated with a strong base (e.g., n-butyllithium for Wittig, or sodium hydride/potassium tert-butoxide for HWE) to generate the reactive ylide or carbanion. This species then reacts with the benzaldehyde fragment to produce a stilbene derivative. koreascience.kr The HWE reaction is often preferred as it typically provides excellent stereoselectivity for the (E)-alkene and the water-soluble phosphate (B84403) byproducts are easily removed. wiley-vch.deresearchgate.net

Reduction : The resulting stilbene is catalytically hydrogenated, usually with hydrogen gas and a Pd/C catalyst, to reduce the double bond and afford the final bibenzyl skeleton. koreascience.krresearchgate.netbeilstein-journals.org

This two-step olefination-reduction sequence is a highly reliable and convergent method for accessing the core structure of dendrocandins and their analogues.

Synthesis of Dendrocandin Analogues for Research Purposes

The synthesis of dendrocandin analogues is crucial for exploring structure-activity relationships (SAR) and identifying compounds with enhanced or novel biological activities. Synthetic strategies are often designed to be flexible, allowing for the introduction of diverse substituents on the aromatic rings or modifications to the ethyl bridge.

For example, analogues of dendrocandins have been synthesized to evaluate their potential as anti-tumor and antioxidant agents. researchgate.netwiley-vch.de In one such study, a novel dendrocandin analogue was prepared in nine steps, using a coupling reaction and a Wittig reaction as the key bond-forming steps, and subsequently tested for its anticancer activity. wiley-vch.de The synthetic route allows for variations in the starting materials (e.g., different substituted benzaldehydes and benzyl phosphonates), providing access to a library of related compounds. By systematically altering the substitution patterns—such as the number and position of hydroxyl and methoxy (B1213986) groups—researchers can probe how these features influence biological efficacy. These SAR studies are essential for optimizing the therapeutic potential of the dendrocandin scaffold. researchgate.net

The table below summarizes key reaction types and their roles in the synthesis of dendrocandin core structures and analogues.

Reaction TypeRole in SynthesisKey IntermediatesTypical Reagents
Wittig/HWE Reaction Forms C=C double bond to create a stilbene backbone.StilbenesPhosphonium Ylides, Phosphonate Carbanions, Aldehydes
Catalytic Hydrogenation Reduces stilbene or alkyne intermediates to the bibenzyl core.BibenzylsH₂, Pd/C
Suzuki-Miyaura Coupling Forms C-C bond for stilbene synthesis.StilbenesArylboronic Acids, Vinyl Halides, Pd Catalyst, Base
Heck Coupling Forms C-C bond for stilbene synthesis.StilbenesAryl Halides, Alkenes, Pd Catalyst, Base
Sonogashira Coupling Forms C-C triple bond to create a diphenylacetylene backbone.DiphenylacetylenesTerminal Alkynes, Aryl Halides, Pd/Cu Catalysts, Base

Biosynthetic Pathways of Dendrocandin E

Proposed Precursors in Dendrocandin E Biosynthesis

The biosynthesis of this compound, like other bibenzyls, begins with precursors from the phenylpropanoid and polyketide pathways. mdpi.commdpi.com The primary starting molecule is the aromatic amino acid L-phenylalanine, which is generated through the shikimate pathway. mdpi.com

The initial steps involve the conversion of L-phenylalanine into cinnamoyl-CoA, a key intermediate. This transformation is catalyzed by a sequence of enzymes:

Phenylalanine ammonia-lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. mdpi.comresearchgate.net

Cinnamate 4-hydroxylase (C4H): Converts trans-cinnamic acid to p-coumaric acid. mdpi.comresearchgate.net

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.com

In the specific pathway leading to bibenzyls, a variation can occur where dihydro-m-coumaroyl-CoA serves as a starter molecule instead of p-coumaroyl-CoA. mdpi.comu-toyama.ac.jp This suggests a reduction step prior to the condensation reactions.

The other crucial precursor is malonyl-CoA , which is derived from acetyl-CoA through the action of acetyl-CoA carboxylase. nih.gov Three molecules of malonyl-CoA are utilized for the chain extension of the starter molecule. mdpi.commdpi.com

Table 1: Proposed Precursors in this compound Biosynthesis

PrecursorOriginating PathwayRole in Biosynthesis
L-phenylalanineShikimate PathwayInitial building block
Cinnamoyl-CoA derivatives (e.g., p-coumaroyl-CoA, dihydro-m-coumaroyl-CoA)Phenylpropanoid PathwayStarter molecule for polyketide synthesis
Malonyl-CoAFatty Acid SynthesisExtender units for the polyketide chain

Enzymatic Steps and Metabolic Intermediates in Stilbenoid Pathways

The core of bibenzyl and stilbenoid biosynthesis is catalyzed by a type III polyketide synthase (PKS) known as bibenzyl synthase (BBS) . researchgate.netnih.gov This enzyme is closely related to stilbene (B7821643) synthase (STS) and chalcone (B49325) synthase (CHS), which are key enzymes in the biosynthesis of stilbenes and flavonoids, respectively. u-toyama.ac.jpmdpi.com

The enzymatic process unfolds as follows:

Chain Initiation: Bibenzyl synthase selects a starter molecule, typically a cinnamoyl-CoA derivative. mdpi.com

Chain Elongation: The enzyme catalyzes the sequential condensation of three malonyl-CoA units with the starter molecule. This process involves a series of decarboxylative Claisen condensation reactions.

Cyclization and Aromatization: The resulting linear tetraketide intermediate undergoes an intramolecular C2-C7 aldol-type cyclization reaction, followed by aromatization to form the characteristic bibenzyl scaffold. u-toyama.ac.jp This cyclization pattern differs from that of chalcone synthase, which performs a C6-C1 Claisen-type cyclization. u-toyama.ac.jp

The immediate product of this reaction is a basic bibenzyl structure, such as dihydroresveratrol. nih.gov This intermediate then undergoes a series of post-synthesis modifications, including hydroxylation, methylation, and glycosylation, to yield the diverse array of bibenzyls found in nature, including this compound. mdpi.com For instance, this compound (3,3',4,4'-tetrahydroxy-5-methoxybibenzyl) would require specific hydroxylases and a methyltransferase to add the functional groups at the correct positions on the bibenzyl core. nih.govnih.gov

Table 2: Key Enzymes and Intermediates in Stilbenoid/Bibenzyl Pathways

EnzymeAbbreviationFunctionIntermediate(s)
Phenylalanine ammonia-lyasePALDeamination of L-phenylalaninetrans-Cinnamic acid
Cinnamate 4-hydroxylaseC4HHydroxylation of cinnamic acidp-Coumaric acid
4-coumarate:CoA ligase4CLActivation of p-coumaric acidp-Coumaroyl-CoA
Bibenzyl synthaseBBSCondensation and cyclizationLinear tetraketide, Dihydroresveratrol

Relationship of this compound Biosynthesis to General Bibenzyl and Phenanthrene (B1679779) Pathways in Dendrobium

The biosynthesis of this compound is an integral part of the broader secondary metabolic network in Dendrobium species, which are known for producing a rich variety of bibenzyls and phenanthrenes. mdpi.commdpi.com

Bibenzyl Pathway: this compound is one of many bibenzyl derivatives synthesized in Dendrobium. mdpi.comnih.gov The diversity of these compounds arises from the substrate flexibility of bibenzyl synthases and the subsequent action of various modifying enzymes like hydroxylases, methyltransferases, and glycosyltransferases. researchgate.netresearchgate.net The expression of different BBS genes and modifying enzymes can vary between different Dendrobium species and even different tissues within the same plant, leading to the accumulation of specific bibenzyl profiles. mdpi.commdpi.com

Phenanthrene Pathway: Phenanthrenes, another major class of compounds in Dendrobium, are biosynthetically derived from bibenzyls. mdpi.comwikipedia.org The formation of the phenanthrene skeleton occurs through an intramolecular oxidative coupling of a bibenzyl precursor. mdpi.com This reaction essentially creates an additional ring, converting the C6-C2-C6 bibenzyl structure into the tetracyclic phenanthrene framework. Therefore, the biosynthetic pathway leading to this compound and other bibenzyls serves as a direct prerequisite for the production of phenanthrenes like denbinobin (B3416446) and moscatin (B21711) in these orchids. mdpi.comacs.org

In essence, this compound is a product of the core bibenzyl biosynthetic machinery in Dendrobium, and its precursors and enzymatic pathway are shared with a wide range of other structurally related bibenzyls and are foundational for the subsequent synthesis of phenanthrenes.

Preclinical Biological Activity Studies of Dendrocandin E and Analogues

Mechanistic Investigations of Antioxidant Activity

The antioxidant capacity of dendrocandins is a cornerstone of their biological profile, with phenolic hydroxyl groups playing a crucial role in their ability to neutralize free radicals. nih.gov Computational and cellular studies have provided insights into the specific mechanisms driving this activity.

Density Functional Theory (DFT) studies have been employed to elucidate the radical scavenging mechanisms of dendrocandin analogues. nih.gov These computational analyses evaluate thermodynamic parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE) to predict the most likely pathways for neutralizing free radicals. nih.gov

Two primary mechanisms have been identified for dendrocandins:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The reactivity in this pathway is estimated by the O–H bond BDE; a lower BDE value corresponds to higher activity. For the dendrocandins studied, HAT was identified as the most favorable scavenging mechanism in non-polar environments. nih.gov

Sequential Proton-Loss-Electron-Transfer (SPLET): This two-step mechanism is more common in polar solvents. It begins with the deprotonation of the phenolic hydroxyl group, followed by the transfer of an electron to the free radical. The SPLET mechanism was found to be the most thermodynamically favorable pathway for dendrocandins in polar solvents. nih.gov

These theoretical studies suggest that the D ring of the dendrocandin structure is particularly important for mediating its antioxidant activity. nih.gov

The antioxidant effects of natural compounds are frequently evaluated in cellular models such as RAW264.7 murine macrophage cells, which can be stimulated to produce reactive oxygen species (ROS) and other inflammatory mediators. mdpi.comnih.govnih.govmdpi.com In these models, the efficacy of an antioxidant is often measured by its ability to reduce levels of oxidative stress markers like nitric oxide (NO) and malondialdehyde (MDA), while increasing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.commdpi.com Although specific studies on Dendrocandin E in RAW264.7 cells are not detailed in the available literature, the demonstrated free-radical scavenging capabilities of the dendrocandin class suggest a strong potential for protective effects against oxidative stress in such cellular systems. nih.govnih.gov

Exploration of Anticancer Mechanisms in Cellular Models

Dendrocandins have shown significant potential as anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. researchgate.netresearchgate.net The mechanisms underlying this activity involve the induction of programmed cell death and the disruption of key survival signaling pathways within cancer cells.

A primary mechanism of action for the anticancer activity of dendrocandin analogues is the induction of apoptosis, or programmed cell death. nih.govnih.gov In vitro studies have shown that synthetic dendrocandin analogues exhibit potent cytotoxicity against a range of human cancer cells. researchgate.netnih.gov For instance, one analogue demonstrated significant activity against six human cancer cell lines, with a particularly noteworthy IC50 value (the concentration required to inhibit the growth of 50% of cells). researchgate.netbohrium.com Further investigation revealed that this compound up-regulates the expression of apoptotic proteins, confirming that its cytotoxic effects are mediated through the induction of apoptosis. nih.gov Research on a dendrocandin compound (referred to as DDCD) specifically showed it could induce apoptosis in HepG2 human liver cancer cells. researchgate.net

Cytotoxic Activity of a Dendrocandin Analogue Against Human Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)
SW480Colon Cancer16.27 ± 0.26
MCF-7Breast CancerData Not Specified
A549Lung CancerData Not Specified
A431Skin CancerData Not Specified
HepG-2Liver CancerData Not Specified
HL-60LeukemiaData Not Specified

Data derived from studies on a synthetic dendrocandin analogue, which showed potent cytotoxicity across multiple cell lines, with a specific IC50 value reported for SW480 cells. researchgate.net

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth; its aberrant activation is a hallmark of many cancers. researchgate.netsdu.dkmdpi.com Targeting this pathway is a key strategy in cancer therapy. mdpi.com Studies have shown that dendrocandins can exert their anticancer effects by modulating this pathway. researchgate.net

Elucidation of Anti-inflammatory Mechanisms in Cellular Systems

In addition to antioxidant and anticancer effects, dendrocandin analogues possess significant anti-inflammatory properties. nih.govresearchgate.net Research has focused on their ability to modulate the response of macrophages, which are key cells in the inflammatory process.

A study on Dendrocandin U, isolated from Dendrobium officinale, demonstrated its ability to inhibit the secretion of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated MH-S alveolar macrophage cells. researchgate.netnih.gov Furthermore, Dendrocandin U was shown to inhibit the expression of tumor necrosis factor-α (TNF-α), another critical pro-inflammatory cytokine. researchgate.netnih.gov

The underlying mechanism for these effects was identified as the inhibition of M1 macrophage polarization. researchgate.netnih.gov This was achieved by suppressing the toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor kappa B (NF-κB) signaling pathway. researchgate.netnih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition by Dendrocandin U provides a clear mechanism for the observed anti-inflammatory activity. researchgate.net

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) is a hallmark of inflammatory processes and is implicated in the pathophysiology of various inflammatory diseases. Several studies have demonstrated the potential of dendrocandin analogues, specifically bibenzyls from Dendrobium species, to inhibit NO production in vitro.

In a study investigating the anti-inflammatory properties of bibenzyls isolated from the stems of Dendrobium huoshanense, four bibenzyl compounds were found to significantly inhibit the production of NO in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. nih.gov Furthermore, the study revealed that these compounds suppressed the mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.gov

Another study on isopentenylated bibenzyls from Dendrobium chrysotoxum also reported inhibitory activity against NO production in LPS-activated RAW 264.7 macrophages. nih.gov Phenanthrenes and a fluorenone isolated from the same plant exhibited IC50 values ranging from 9.4 to 32.5 μM. nih.govresearchgate.net

A study focusing on Dendrocandin U, a closely related analogue of this compound, found that it exhibited anti-inflammatory effects by inhibiting nitric oxide secretion induced by LPS and interferon-γ in MH-S alveolar macrophage cells. researchgate.netnih.gov This body of evidence strongly suggests that this compound likely possesses similar inhibitory effects on NO production, a key mediator in inflammation.

Table 1: Inhibition of Nitric Oxide (NO) Production by Dendrocandin Analogues

Compound Class Source Organism Cell Line Inducer Notable Findings Reference
Bibenzyls Dendrobium huoshanense RAW 264.7 macrophages LPS Remarkable inhibition of NO production; Reduced iNOS mRNA levels. nih.gov
Isopentenylated Bibenzyls Dendrobium chrysotoxum RAW 264.7 macrophages LPS Exhibited inhibitory activity against NO production. nih.govresearchgate.net

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) play a crucial role in orchestrating the inflammatory response. The modulation of these cytokines is a key target for anti-inflammatory therapies.

Research on bibenzyls from Dendrobium huoshanense has shown that these compounds can significantly reduce the mRNA levels of TNF-α and IL-1β in LPS-stimulated RAW 264.7 macrophages. nih.gov This indicates that their anti-inflammatory action extends to the transcriptional regulation of key pro-inflammatory cytokines.

Similarly, a study on Dendrocandin U demonstrated its ability to inhibit the expression of TNF-α in MH-S alveolar macrophages. researchgate.netnih.gov Further supporting these findings, a broader investigation into seven known bibenzyls from various Dendrobium species revealed that all tested compounds could reduce the expression of TNF in LPS-stimulated CD14+ monocytes. mdc-berlin.deplos.org Moscatilin and crepidatin, two of the tested bibenzyls, showed the most promising dose-dependent effects. mdc-berlin.de

These consistent findings across several related bibenzyl compounds, including a dendrocandin analogue, strongly suggest a high probability that this compound also regulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β.

Table 2: Regulation of Pro-inflammatory Cytokine Expression by Dendrocandin Analogues

Compound Class/Name Source Organism Cell Line/System Inducer Cytokine(s) Regulated Key Findings Reference
Bibenzyls Dendrobium huoshanense RAW 264.7 macrophages LPS TNF-α, IL-1β Significantly reduced mRNA levels. nih.gov
Dendrocandin U Dendrobium officinale MH-S alveolar macrophages LPS/IFN-γ TNF-α Inhibited expression. researchgate.netnih.gov

Examination of Other Identified Biological Activities

Beyond their anti-inflammatory potential, preclinical studies have explored other biological activities of dendrocandin analogues, including neuroprotective effects, antimicrobial activity, inhibition of alpha-glycosidase, and promotion of neurite outgrowth.

Several compounds isolated from Dendrobium species have been investigated for their neuroprotective potential. aginganddisease.org While direct studies on this compound are limited, the general class of bibenzyls has shown promise in this area. The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage in various models of neurotoxicity. mdpi.com The mechanisms underlying these effects may involve the modulation of cellular signaling pathways related to cell survival and apoptosis. nih.gov Further research is necessary to specifically elucidate the neuroprotective mechanisms of this compound.

The emergence of antibiotic-resistant pathogenic strains has spurred the search for novel antimicrobial agents from natural sources. While comprehensive data on the antimicrobial spectrum of this compound is not yet available, preliminary studies on extracts from Dendrobium species suggest the presence of compounds with antimicrobial properties. The evaluation of antimicrobial activity is typically conducted using methods such as broth microdilution to determine the minimum inhibitory concentration (MIC) against various pathogenic bacteria and fungi. d-nb.info Future studies are needed to determine the specific MIC values of this compound against a panel of pathogenic strains.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A study on compounds isolated from Dendrobium delacourii identified several bibenzyls and other phenolic compounds with α-glucosidase inhibitory activity. nih.gov For instance, moscatin (B21711), gigantol, and lusianthridin (B1213595) showed moderate inhibition with IC50 values of 390.1 ± 9.8 μM, 191.3 ± 6.8 μM, and 195.4 ± 9.6 μM, respectively. nih.gov Dimeric phenanthrene (B1679779) derivatives from the same plant exhibited even stronger inhibition. nih.gov Although this compound was not among the tested compounds, these findings suggest that it may also possess α-glucosidase inhibitory properties.

Table 3: Alpha-Glycosidase Inhibitory Activity of Compounds from Dendrobium delacourii

Compound IC50 (μM)
Moscatin 390.1 ± 9.8
Gigantol 191.3 ± 6.8
Lusianthridin 195.4 ± 9.6

The ability to promote neurite outgrowth is a desirable characteristic for compounds aimed at treating neurodegenerative diseases and nerve injuries. A study on new dendrocandins from Dendrobium officinale revealed that Dendrocandin T and Dendrocandin U, along with other known bibenzyls, possess neurite outgrowth-promoting activity. nih.gov These compounds were evaluated in a central nervous system-related bioassay. While some of the tested bibenzyls showed a certain degree of activity, Dendrocandin T and U exhibited weak activity. nih.gov This suggests that the dendrocandin scaffold may contribute to neurotrophic effects and warrants further investigation into the potential of this compound to promote neurite formation.

Table 4: Compound Names Mentioned in the Article

Compound Name
Dendrocandin C
Dendrocandin D
This compound
Dendrocandin T
Dendrocandin U
Gigantol
Crepidatin
Moscatin
Batatasin III
Lusianthridin

Structure Activity Relationship Sar Studies of Dendrocandin E Analogues

Computational Modeling and Theoretical Approaches in SAR Elucidation

Computational modeling has emerged as a powerful tool in the design and development of synthetic analogues of natural products. numberanalytics.com By simulating molecular behavior, researchers can predict the properties and reactivity of compounds, thereby guiding the synthesis of molecules with enhanced characteristics. numberanalytics.com

Application of Density Functional Theory (DFT) in SAR Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It has been successfully employed to elucidate the SAR of dendrocandin analogues, particularly in the context of their antioxidant properties. researchgate.netresearchgate.net Quantum-chemical calculations, often performed at the B3LYP/6–311++G(2d,2p)//B3LYP/6-31G(d,p) level of theory, have been instrumental in studying the relationship between the chemical structures of dendrocandin analogues and their antioxidant capabilities. researchgate.netresearchgate.netnih.gov These calculations help in understanding the mechanisms of action, such as hydrogen atom transfer (HAT), electron-transfer-proton-transfer (ET-PT), and sequential proton-loss-electron-transfer (SPLET). researchgate.netresearchgate.net DFT studies allow for the optimization of molecular geometries and the calculation of various parameters that correlate with biological activity. researchgate.netnih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. ossila.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. ossila.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net

In the study of dendrocandin analogues, a lower HOMO-LUMO energy gap (Eg) has been associated with higher antioxidant activity. researchgate.net Conversely, compounds with a large Eg value tend to exhibit low or negligible antioxidant properties. researchgate.net High HOMO energy levels are also indicative of significant antioxidant activity. researchgate.net The distribution of HOMO and LUMO across the molecular structure provides insights into the regions most likely to be involved in chemical reactions. For instance, in some dendrocandin analogues, the HOMO is primarily located on the D-ring and the C7-C8 double bond, suggesting these are the primary sites for electrophilic attack. The LUMO, in contrast, may be distributed over the entire molecule.

Table 1: HOMO-LUMO Energies and Energy Gaps for Dendrocandin Analogues

Compound HOMO (kcal/mol) LUMO (kcal/mol) Energy Gap (kcal/mol)
DDCD1 -196.25 -46.75 149.50
DDCD2 -193.75 -44.50 149.25
DDCD3 -188.75 -40.25 148.50
DDCD4 -191.25 -43.50 147.75
DDCD5 -190.50 -42.75 147.75
DDCD6 -195.50 -45.50 150.00

Data sourced from a DFT study on dendrocandin analogues. The specific structures of DDCD1-6 correspond to various analogues with different substitution patterns. nih.gov

Molecular Electrostatic Potentials (MEPs) in Activity Correlation

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich), positive (electron-poor), and neutral potential. uni-muenchen.de This information is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.denih.gov In SAR studies of dendrocandin analogues, MEP analysis has been used to characterize their antioxidant activity. researchgate.netresearchgate.net The MEP plots reveal that the negative potential is often concentrated around the oxygen atoms of the hydroxyl groups, highlighting these as likely sites for interaction with free radicals. nih.gov

Identification of Key Pharmacophores and Active Moieties

A pharmacophore is an abstract description of molecular features that are necessary for optimal molecular interactions with a specific biological target. d-nb.infonih.gov Identifying these key features is a critical step in drug design.

Role of Specific Aromatic Rings (e.g., D-ring) in Biological Potency

Theoretical studies on dendrocandin analogues have consistently highlighted the importance of the D-ring in their antioxidant activity. researchgate.netresearchgate.netnih.gov Analysis of spin densities in the radicals formed after hydrogen abstraction shows significant delocalization on the D-ring, which stabilizes the resulting radical and facilitates the antioxidant process. nih.gov The distribution of the HOMO is often concentrated on the D-ring, further underscoring its role as the primary site of action for scavenging free radicals. nih.gov The aromaticity of the rings can also play a role; for instance, in some quinoline-based antimalarial agents, the properties of the pyridine-type ring were found to be crucial for their activity. mdpi.com

Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Activity

The number and position of hydroxyl (–OH) and methoxy (–OCH3) groups on the aromatic rings significantly influence the biological activity of dendrocandin analogues. The antioxidant capacity of phenolic compounds is generally dependent on the number of phenolic hydroxyl groups. nih.gov

Computational studies have quantified the effect of these substitutions through parameters like Bond Dissociation Enthalpy (BDE). A lower BDE for a specific hydroxyl group indicates that the hydrogen atom can be more easily abstracted by a free radical, leading to higher antioxidant activity. nih.gov For example, in a study of six dendrocandin analogues (DDCDs 1–6), the BDE values for the hydroxyl groups varied depending on their position and the presence of other substituents. nih.gov It was found that the O(7)-OH group in certain analogues exhibited lower BDE values, making it a primary target for free radical attack. nih.gov The presence of a methoxy group adjacent to a hydroxyl group can also positively affect the antioxidant activity of phenolic compounds. scielo.brscielo.br Conversely, the replacement of a hydroxyl group with a methoxy group has been shown to alter bioactivities, such as decreasing cytotoxic effects and increasing the inhibition of lipid accumulation in certain cell lines. mdpi.com

Table 2: Bond Dissociation Enthalpy (BDE) Values for Selected Hydroxyl Groups in Dendrocandin Analogues (Gas Phase)

Compound O(1)-OH BDE (kcal/mol) O(7)-OH BDE (kcal/mol) O(8)-OH BDE (kcal/mol)
DDCD1 100.25 93.50 -
DDCD2 100.50 93.75 101.25
DDCD3 - 92.62 -
DDCD4 101.75 102.50 101.50
DDCD5 101.50 102.25 101.25
DDCD6 100.75 93.25 -

Data represents a selection of calculated BDE values from a DFT study. A lower BDE value indicates a more favorable site for hydrogen atom transfer. The specific hydroxyl group numbering corresponds to the chemical structure of the analogues studied. nih.gov

Comparative SAR Studies of Diverse Dendrocandin E Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its analogues has revealed critical insights into the structural features necessary for their biological activities. By systematically modifying the core structure of this compound, researchers have been able to identify key moieties that govern its anticancer and immunomodulatory effects. This section provides a comparative analysis of SAR studies across diverse analogues of this compound.

Anticancer Activity

The anticancer potential of dendrocandin analogues has been a primary focus of SAR studies. Research has demonstrated that the bibenzyl framework is a crucial determinant of cytotoxicity against various cancer cell lines.

A study by Yan et al. detailed the synthesis and in vitro anticancer evaluation of a this compound analogue. researchgate.net This analogue exhibited broad-spectrum anticancer activity. The substitution pattern on the aromatic rings significantly influences the potency. Specifically, the presence of hydroxyl and methoxy groups is critical. The analogue demonstrated notable cytotoxicity against a panel of six human cancer cell lines, with IC50 values indicating potent activity, particularly against the SW480 colon cancer cell line. researchgate.net

Table 1: In Vitro Anticancer Activity of a this compound Analogue
Cancer Cell LineIC50 (µM)
MCF-7 (Breast)25.34 ± 0.52
A549 (Lung)31.58 ± 0.67
A431 (Skin)28.71 ± 0.49
SW480 (Colon)16.27 ± 0.26
HepG-2 (Liver)22.45 ± 0.38
HL-60 (Leukemia)19.83 ± 0.31

Further studies on related bibenzyls from Dendrobium species, such as moscatilin and crepidatin, have provided additional SAR insights. A comparative study on the growth inhibitory effects of bibenzyls against the human hepatocellular carcinoma cell line FHCC-98 highlighted moscatilin as a particularly potent compound. frontiersin.org The structural differences between these bibenzyls, primarily in the number and position of hydroxyl and methoxy groups on the two aromatic rings, are responsible for the observed variations in their anticancer activity.

Immunomodulatory Effects

The immunomodulatory properties of dendrocandin analogues and related bibenzyls have also been investigated, revealing a distinct SAR. A study on seven bibenzyls from Dendrobium species evaluated their effects on human immune cell responses. plos.org All seven compounds were found to reduce the expression of TNF-α in LPS-stimulated CD14+ monocytes, indicating anti-inflammatory potential.

Among the tested bibenzyls, moscatilin and crepidatin demonstrated the most promising dose-dependent immunomodulatory effects. plos.org The core structure, featuring a hydroxy group at the C-4' position and methoxy groups at C-3, C-5, and C-3', appears to be important for the inhibition of TNF-α expression. plos.org This suggests that the substitution pattern on the phenyl rings is a key factor in the immunomodulatory activity of this class of compounds.

Table 2: Comparative Immunomodulatory Activity of Dendrobium Bibenzyls
CompoundEffect on TNF-α Expression in LPS-stimulated CD14+ Monocytes
MoscatilinSignificant dose-dependent reduction
CrepidatinSignificant dose-dependent reduction
Other Bibenzyls (5)Reduction observed

Future Directions and Research Gaps in Dendrocandin E Studies

Development of Advanced Methodological Applications for Comprehensive Analysis

The thorough investigation of Dendrocandin E and its related compounds necessitates the use of sophisticated analytical methodologies. A primary tool in the identification and quantification of these molecules from their natural fungal sources is high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS). Specifically, high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are vital for elucidating their structures by analyzing fragmentation patterns, which helps confirm the core molecular framework and the characteristics of the fatty acid side chain.

For the definitive structural determination of new dendrocandin analogues, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. This includes one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, which provide detailed insights into the atomic connectivity of the molecule. The initial characterization of dendrocandins A-D, for instance, was heavily reliant on extensive NMR analysis.

Future progress in this field may involve the adoption of advanced hyphenated techniques such as supercritical fluid chromatography (SFC) coupled with MS. SFC could offer superior resolution and more rapid separation for these lipophilic compounds. Additionally, ion mobility-mass spectrometry (IM-MS) presents an opportunity to add another layer of separation based on molecular shape, which would be highly beneficial for differentiating between isomeric or isobaric forms of dendrocandin analogues. The establishment of standardized and validated analytical methods is also a critical need to ensure consistency and comparability of research findings.

Strategies for Discovery and Design of Novel Dendrocandin Analogues

Historically, the discovery of new dendrocandin analogues has been achieved through the screening of extracts from various fungal species, with the original compounds being isolated from Dendryphiella. Contemporary research is shifting towards more targeted discovery methods. One such advanced strategy is genome mining, which involves identifying the biosynthetic gene clusters (BGCs) responsible for dendrocandin production within fungal genomes. A deeper understanding of these BGCs can enable researchers to predict the formation of novel analogues and potentially engineer these genetic pathways to create new chemical entities.

The total synthesis and semisynthesis of dendrocandin analogues represent another critical research avenue. The successful total synthesis of dendrocandin B has been documented, paving the way for laboratory-based access to these complex molecules and their derivatives. This allows for systematic modifications to the dendrocandin structure, such as altering the fatty acid side chain or the cyclic peptide core, to investigate structure-activity relationships (SAR). The design of these novel analogues is frequently supported by computational modeling and docking studies to forecast their interactions with biological targets.

A further promising strategy for uncovering new natural analogues is the OSMAC (One Strain, Many Compounds) approach. This method involves systematically altering the cultivation conditions of the producing fungus—such as media composition, temperature, and pH—to trigger the expression of otherwise dormant BGCs. This can lead to the production of a diverse array of secondary metabolites, including previously undiscovered dendrocandins.

Integration of Multi-Omics Approaches in Mechanistic Research

A comprehensive understanding of the mechanism of action of this compound requires the integration of multiple "omics" technologies. This holistic approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a multi-faceted view of the cellular responses elicited by the compound.

Genomics: By sequencing the genome of the producing organism, the biosynthetic gene cluster for dendrocandin can be identified. This provides valuable information about the enzymes involved in its synthesis and opens up possibilities for genetic engineering to produce novel analogues.

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in target cells or organisms following treatment with this compound can identify the specific biological pathways and processes that are affected, thereby helping to pinpoint its molecular targets.

Proteomics: This involves studying the changes in the protein profiles of cells exposed to this compound. Techniques such as 2D-gel electrophoresis and mass spectrometry-based proteomics can identify proteins whose expression levels are altered, offering further clues into the compound's mechanism.

Metabolomics: This approach focuses on the comprehensive analysis of small-molecule metabolites within a biological system. It can reveal which metabolic pathways are disrupted by this compound, providing a functional assessment of its cellular impact.

The integration of these diverse omics datasets can create a detailed and comprehensive picture of how this compound exerts its biological effects, from its initial interaction with a molecular target to the resulting downstream cellular changes.

Challenges in Sample Availability for Comprehensive Preclinical Research

A significant obstacle to the extensive preclinical investigation of this compound is the difficulty in obtaining sufficient quantities of the compound. The natural fungal producers, belonging to the Dendryphiella genus, typically produce these compounds in low yields. The process of isolating and purifying dendrocandins from fungal cultures is both labor-intensive and time-consuming, making it challenging to acquire the amounts needed for thorough preclinical studies.

While total synthesis provides an alternative route, the intricate chemical structure of dendrocandins, which includes a cyclic peptide core and a long fatty acid side chain, renders their synthesis complex and costly. The reported total synthesis of dendrocandin B underscores the difficulty of producing these molecules. Scaling up the synthesis to generate the gram-scale quantities necessary for in vivo research remains a major challenge.

Several strategies are being pursued to address this issue of sample availability:

Optimization of Fermentation Conditions: Research focused on optimizing the culture conditions for the producing fungi, including media components, aeration, temperature, and pH, could lead to enhanced yields of dendrocandins.

Heterologous Expression: The biosynthetic gene cluster for dendrocandins could be transferred into a more manageable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. These hosts can be cultivated to high densities and may be capable of producing the compounds in greater quantities.

Development of More Efficient Synthetic Routes: Continued research in organic synthesis is required to develop more efficient and scalable methods for producing dendrocandins.

Overcoming the challenge of sample availability is a critical step for advancing this compound through the preclinical development pipeline and realizing its therapeutic potential.

Q & A

Q. What methodologies are recommended for isolating Dendrocandin E from natural sources?

Isolation typically involves solvent extraction, column chromatography, and HPLC purification. Researchers should prioritize reproducibility by documenting solvent ratios (e.g., ethyl acetate:methanol gradients), stationary phases (e.g., silica gel, Sephadex LH-20), and validation via TLC/HPLC . Include raw spectral data (e.g., NMR, MS) in appendices to ensure transparency, as unprocessed data is critical for peer validation .

Q. How can researchers ensure accurate structural characterization of this compound?

Combine spectroscopic techniques (NMR, IR, MS) with X-ray crystallography for unambiguous confirmation. For NMR, compare chemical shifts with databases (e.g., SciFinder) and report coupling constants in supplementary materials. Discrepancies in stereochemistry should be resolved using NOESY/ROESY experiments .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., MTT for cytotoxicity) with positive/negative controls. Ensure cell line selection aligns with hypothesized targets (e.g., cancer: HeLa, MCF-7; anti-inflammatory: RAW 264.7). Replicate experiments ≥3 times and apply ANOVA with post-hoc tests (e.g., Tukey) to assess significance .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity results for this compound?

Conduct dose-response studies to identify non-linear effects (e.g., hormesis). Use meta-analysis frameworks to compare datasets across studies, accounting for variables like solvent (DMSO vs. ethanol) or cell passage number. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What statistical approaches are optimal for analyzing this compound’s pharmacological synergies?

For combination therapies (e.g., this compound + cisplatin), use Chou-Talalay’s combination index (CI) to quantify synergism/antagonism. Report confidence intervals and validate with isobolograms. Share raw datasets in repositories (e.g., Zenodo) for reproducibility .

Q. How can comparative studies between this compound and its analogs address mechanistic gaps?

Perform molecular docking to predict binding affinities (e.g., Autodock Vina) and validate via mutagenesis assays. Use scoping reviews to map structural-activity relationships (SAR) and prioritize analogs with modified hydroxyl/acetyl groups .

Q. What strategies mitigate limitations in this compound’s in vivo pharmacokinetic studies?

Address low bioavailability via nanoformulations (e.g., liposomes). Include sham controls in animal models to isolate compound-specific effects. Use LC-MS/MS for plasma concentration quantification, reporting LOD/LOQ in methods .

Methodological and Analytical Considerations

Q. How should researchers present conflicting spectral data in this compound studies?

Highlight discrepancies in the "Discussion" section, contextualizing them with prior literature. For unresolved peaks (e.g., overlapping NMR signals), propose alternative interpretations and recommend advanced techniques (e.g., 2D-NMR) for future work .

Q. What frameworks guide the ethical use of animal models in this compound toxicity studies?

Follow ARRIVE 2.0 guidelines for experimental design and reporting. Justify sample sizes via power analysis and include ethical approval codes. Use histopathology scoring systems (e.g., semi-quantitative scales) to standardize toxicity assessments .

Q. How can systematic reviews enhance evidence synthesis for this compound’s therapeutic potential?

Adopt PRISMA guidelines to screen studies, assess bias (e.g., ROB-2 tool), and grade evidence (e.g., GRADE). Differentiate clinical vs. preclinical findings and identify publication bias via funnel plots .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound’s extraction yields?

Publish detailed SOPs with exact equipment models (e.g., Shimadzu HPLC) and environmental conditions (e.g., humidity during lyophilization). Use open-source tools (e.g, OpenChrom) for chromatogram analysis and share datasets in FAIR-compliant repositories .

Q. How should researchers address batch variability in this compound samples?

Perform QC/QA using LC-MS and reference standards (e.g., USP-grade). Apply multivariate analysis (e.g., PCA) to identify variability sources (e.g., seasonal differences in plant material) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.